CID 128741401
Description
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Properties
InChI |
InChI=1S/C17H22N2O2/c1-2-19-15(20)13-6-3-4-7-14(13)18-17(19)10-11-21-16(12-17)8-5-9-16/h3-4,6-7,18H,2,5,8-12H2,1H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLIDUVALMNTOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2NC13CCOC4(C3)CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic Research Questions
Q. How should researchers formulate hypothesis-driven questions for studying CID 128741401?
- Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:
- Population: What biological systems or molecular targets are affected by this compound?
- Intervention: How does altering the compound’s structural motifs impact its efficacy?
- Comparison: Compare its binding affinity with analogs or known inhibitors.
- Outcome: Quantify changes in activity using assays (e.g., IC50, EC50) .
Q. What strategies ensure a rigorous literature review for this compound?
- Methodological Answer :
Use aggregated search tools (e.g., Google Scholar, PubMed) with grouped keywords (e.g., "this compound + synthesis + biological activity") to minimize irrelevant results .
Prioritize primary sources (peer-reviewed journals) over secondary summaries.
Document search protocols (databases used, keywords, exclusion criteria) to ensure reproducibility .
Q. How to design reproducible experiments for synthesizing and characterizing this compound?
- Methodological Answer :
- Synthesis : Follow IUPAC guidelines for compound naming and provide detailed protocols (reagents, catalysts, reaction conditions). Include purity validation (e.g., HPLC, NMR) .
- Characterization : Report spectral data (e.g., IR, mass spectrometry) and physicochemical properties (solubility, stability) in tabular formats. For novel derivatives, provide full synthetic pathways in supplementary materials .
- Documentation : Adhere to journal standards (e.g., Medicinal Chemistry Research) for experimental sections to enable replication .
Advanced Research Questions
Q. How to resolve contradictions in experimental data for this compound?
- Methodological Answer :
Source Analysis : Differentiate between methodological disparities (e.g., assay sensitivity variations) and intrinsic compound behavior (e.g., pH-dependent activity).
Statistical Validation : Apply multivariate analysis (e.g., ANOVA) to identify outliers or confounding variables .
Contextual Comparison : Cross-reference results with structural analogs or computational models (e.g., molecular docking) to explain discrepancies .
Ethical Reporting : Disclose limitations transparently in discussions, avoiding overgeneralization .
Q. What advanced techniques validate the mechanistic pathways of this compound?
- Methodological Answer :
- In Silico Studies : Use molecular dynamics simulations to predict binding modes and off-target effects.
- Omics Integration : Combine proteomics/metabolomics data to map systemic impacts (e.g., pathway enrichment analysis).
- Pharmacological Profiling : Employ dose-response curves and time-lapse assays to quantify dynamic interactions .
- Ethical Compliance : Ensure animal/human study protocols align with institutional review boards (IRB) and ARRIVE guidelines .
Q. How to optimize interdisciplinary collaboration for this compound research?
- Methodological Answer :
Define Roles : Assign tasks based on expertise (e.g., synthetic chemistry, bioinformatics) using project management tools (Gantt charts, milestones) .
Data Standardization : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for shared datasets.
Conflict Mitigation : Establish communication protocols (e.g., weekly updates) and use version control systems (e.g., Git) for collaborative writing .
Data Presentation and Publication Guidelines
Q. How to structure a manuscript on this compound for high-impact journals?
- Methodological Answer :
- Abstract : Summarize objectives, methods, key results (e.g., "this compound exhibited IC50 = 2.3 μM against Target X"), and implications without statistical detail .
- Results : Use tables/figures for comparative data (e.g., SAR tables, dose-response curves). Avoid duplicating data in text and visuals .
- Discussion : Contextualize findings with prior studies, emphasizing novelty (e.g., "First evidence of dual kinase inhibition"). Address limitations and suggest future directions (e.g., in vivo validation) .
Q. What ethical considerations apply to publishing data on this compound?
- Methodological Answer :
- Authorship : Follow CRediT taxonomy to clarify contributions (e.g., synthesis, data analysis) .
- Conflict of Interest : Disclose funding sources (e.g., industry grants) and patent applications.
- Data Accessibility : Deposit raw data in repositories (e.g., Zenodo) and cite DOIs in supplementary materials .
Tables for Reference
Table 1 : Example Data Structure for CID 12874140 Characterization
| Parameter | Method Used | Result | Reference Standard |
|---|---|---|---|
| Purity (%) | HPLC | 98.5 | USP <621> |
| Melting Point (°C) | DSC | 156–158 | Literature |
| Solubility (mg/mL) | Shake-flask | 0.45 (pH 7.4) | OECD 105 |
Table 2 : Common Pitfalls in Research Question Design (Adapted from FINER Criteria)
| Pitfall | Mitigation Strategy |
|---|---|
| Overly broad scope | Narrow using PICOT framework |
| Lack of novelty | Conduct patent/literature landscape analysis |
| Ethical risks | Consult IRB during proposal drafting |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
